Physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate
Physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate
Abstract
Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a highly functionalized biaryl scaffold of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a fluorine atom, an aniline moiety, and a methyl ester, offers a unique combination of properties and reactive handles for chemical modification. The fluorine substitution is particularly valuable in drug discovery for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, thorough analytical characterization data, and an exploration of its applications, particularly as a key building block for targeted protein degraders.[2]
Molecular Identity and Physicochemical Properties
Methyl 3-(4-aminophenyl)-5-fluorobenzoate is an aromatic ester. The strategic placement of its functional groups makes it a versatile intermediate in multi-step organic syntheses.
Caption: Experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
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Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Seal the flask with a septum.
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Degassing (Trustworthiness Pillar):
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Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Removing dissolved oxygen is critical for reaction success.
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Procedure: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes.
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Catalyst Addition and Reaction:
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Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
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Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
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Workup and Extraction:
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Cool the mixture to room temperature.
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Dilute with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
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Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the pure fractions and evaporate the solvent to yield Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a solid.
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Analytical Characterization (Self-Validation)
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of the target molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5-7.7 (m, 2H, Ar-H on benzoate), ~7.3-7.4 (d, 2H, Ar-H ortho to C-N), ~7.2 (m, 1H, Ar-H on benzoate), ~6.7 (d, 2H, Ar-H ortho to -NH₂), ~5.5 (s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃). Note: The protons on the fluorinated ring will exhibit complex splitting due to H-F coupling. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~162 (d, J ≈ 245 Hz, C-F), ~148 (C-NH₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~118 (d, J ≈ 22 Hz, Ar-CH), ~115 (Ar-CH), ~112 (d, J ≈ 25 Hz, Ar-CH), ~110 (d, J ≈ 8 Hz, Ar-CH), ~52 (-OCH₃). Note: Carbons near the fluorine atom will appear as doublets with characteristic C-F coupling constants (J). |
| IR Spectroscopy (ATR) | ν (cm⁻¹): 3450, 3360 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), ~1720 (C=O ester stretch), ~1620 (N-H bend), 1600, 1510 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1150 (C-F stretch). |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₁₂FNO₂: 245.08. Found: 246.09 [M+H]⁺. |
Applications in Research and Drug Development
The utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate stems from the strategic combination of its three key structural features.
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The Fluorinated Ring: The fluorine atom is a bioisostere of a hydrogen atom but imparts profoundly different properties. Its introduction can block sites of metabolism, increasing a drug's half-life, and alter the pKa of nearby functional groups, which can enhance binding to a biological target. [1]
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The Aniline Moiety: The primary amine is a versatile chemical handle. It can be readily acylated to form amides, alkylated, or converted into a diazonium salt for further transformations, allowing for the facile attachment of this building block to other molecular scaffolds.
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The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group for improving solubility or serving as an anchor point for linking to other molecules. Alternatively, it can be reduced or converted to an amide.
Key Application: Building Block for Protein Degraders
The compound is explicitly categorized as a "Protein Degrader Building Block". [2]This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal precursor for the "linker" or "target-binding" portion of a PROTAC, where the amine or the ester (after hydrolysis) can be used as attachment points.
Caption: Role as a precursor in PROTAC synthesis.
Safety, Storage, and Handling
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Hazard Identification: While specific data for this compound is limited, analogous aminobenzoates are often harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [3]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from direct light to maintain its integrity. [2][4]
References
- Vertex AI Search. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.
- Biosynth. (n.d.). Methyl 3-(4-aminophenyl)-5-fluorobenzoate, min 98%, 5 grams.
- Benchchem. (n.d.). Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2.
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Shanghai Daeyeon Chemicals Co.,Ltd. (n.d.). iodonium trifluorotris(1,1,2,2,2-pentafluoroethyl)phosphate(1-) (1:1) - CAS:1245634-39-2. Retrieved January 25, 2026, from
- ChemicalBook. (n.d.). Methyl 3-aMino-5-fluorobenzoate | 884497-46-5.
- ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE | 4518-10-9.
- CymitQuimica. (n.d.). Methyl 3-amino-4-fluorobenzoate.
- Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate.
- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- ChemScene. (n.d.). 884497-46-5 | Methyl 3-amino-5-fluorobenzoate.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234.
- PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate | C14H11BrFNO2.
- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
